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molecular formula C5H5ClN4O B1453471 5-Chloropyrazine-2-carboxylic acid hydrazide CAS No. 848952-83-0

5-Chloropyrazine-2-carboxylic acid hydrazide

Cat. No. B1453471
M. Wt: 172.57 g/mol
InChI Key: IBDISQAOUDHXSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08501946B2

Procedure details

To a solution of 1,1-dimethylethyl 2-[(5-chloro-2-pyrazinyl)carbonyl]hydrazine carboxylate (I48) (2.182 g, 8 mmol) in 1,4-dioxane (20 mL) was added 4M HCl in 1,4-dioxane (20.00 mL, 80 mmol). The solution was then stirred under argon for 4 hours. Analysis by LCMS showed some sign of starting material still present thus 4M HCl in 1,4-dioxane (8.00 mL, 32.0 mmol) was added. The solvent was then evaporated in vacuo and the remaining solid was loaded onto an SCX cartridge (2×10 g). The solid was then washed with methanol (2×30 mL) before being eluted from the cartridge by 2M NH3/MeOH. TLC confirmed product location and the solvent from the combined fractions was evaporated in vacuo. The solid was triturated with diethyl ether, filtered, and washed with diethyl ether to afford product in 1.02 g.
Name
1,1-dimethylethyl 2-[(5-chloro-2-pyrazinyl)carbonyl]hydrazine carboxylate
Quantity
2.182 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[CH:4][C:5]([C:8]([NH:10][NH:11]C(OC(C)(C)C)=O)=[O:9])=[N:6][CH:7]=1.Cl>O1CCOCC1>[Cl:1][C:2]1[N:3]=[CH:4][C:5]([C:8]([NH:10][NH2:11])=[O:9])=[N:6][CH:7]=1

Inputs

Step One
Name
1,1-dimethylethyl 2-[(5-chloro-2-pyrazinyl)carbonyl]hydrazine carboxylate
Quantity
2.182 g
Type
reactant
Smiles
ClC=1N=CC(=NC1)C(=O)NNC(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
The solution was then stirred under argon for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated in vacuo
WASH
Type
WASH
Details
The solid was then washed with methanol (2×30 mL)
WASH
Type
WASH
Details
before being eluted from the cartridge by 2M NH3/MeOH
CUSTOM
Type
CUSTOM
Details
the solvent from the combined fractions was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The solid was triturated with diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
to afford product in 1.02 g

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
ClC=1N=CC(=NC1)C(=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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